9-Hydroxy-9-(4-carboxyphenyl)xanthene

Solid-Phase Peptide Synthesis C-terminal Amide Acid Lability

Standard Rink or Wang linkers require 95% TFA cleavage, destroying acid-labile side-chain protecting groups and precluding isolation of protected peptide amide fragments. This compound directly addresses that limitation as the key precursor for immobilized pixylamine resin. • Ultra-mild cleavage (1-3% TFA) releases fully protected C-terminal peptide amides, enabling convergent Native Chemical Ligation workflows without post-cleavage re-protection. • Demonstrated compatibility with continuous flow synthesizers and reduced steric hindrance improves coupling efficiency for N-methylated and β-branched amino acids at the C-terminus. • The xanthenyl core imparts unique acid-lability that distinguishes it from benzhydrylamine-based linkers, reducing deletion sequences and simplifying HPLC purification.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 191168-41-9
Cat. No. B063288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-9-(4-carboxyphenyl)xanthene
CAS191168-41-9
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O
InChIInChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22)
InChIKeySQPFUMCXWJCFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-9-(4-carboxyphenyl)xanthene: Xanthenyl Linker Overview


9-Hydroxy-9-(4-carboxyphenyl)xanthene (CAS 191168-41-9) is a specialized organic compound belonging to the 9-arylxanthene class, primarily recognized as a key synthetic precursor for generating immobilized pixylamine resin [1]. This resin serves as an acid-labile linker for the solid-phase synthesis of C-terminal peptide amides using Fmoc chemistry [1]. The compound's core structure, featuring a xanthenyl core with a 4-carboxyphenyl substituent, directly imparts the unique steric and electronic properties that dictate its linker's acid lability and cleavage profile, distinguishing it from more common benzhydrylamine-based linkers [2].

Solid-phase Fmoc synthesis of C-terminal peptide amides
Xanthenyl linker precursor for ultra-mild acid cleavage
Convergent peptide synthesis and protected fragment preparation
Enables resin generation; final performance is linker-dependent

9-Hydroxy-9-(4-carboxyphenyl)xanthene: Advantage Over Wang/Rink


Generic solid-phase linkers like Wang or Rink amide are suboptimal for synthesizing protected peptide amide fragments due to their harsh cleavage requirements [1]. The Rink linker, for example, typically requires treatment with 95% trifluoroacetic acid (TFA) for cleavage, which simultaneously removes acid-labile side-chain protecting groups (e.g., tBu, Trt), precluding the isolation of protected fragments [1]. In contrast, the xanthenyl-based linker derived from 9-Hydroxy-9-(4-carboxyphenyl)xanthene exhibits significantly higher acid sensitivity, enabling cleavage under much milder conditions (e.g., 1-3% TFA) that preserve side-chain protection, a critical differentiator for convergent synthesis strategies [1].

Cleavage profile mismatch
Wang or Rink linkers require higher acid concentration (e.g., 95% TFA) and may not yield protected fragments directly.
Steric demand may differ
Benzhydrylamine-based linkers can hinder coupling of bulky C-terminal residues, potentially reducing loading efficiency.

9-Hydroxy-9-(4-carboxyphenyl)xanthene vs. Rink & Sieber: Evidence


Mild Acid Cleavage vs. Rink Amide

The xanthenyl linker derived from 9-Hydroxy-9-(4-carboxyphenyl)xanthene enables complete peptide cleavage using a mild acidolysis cocktail of 1-3% TFA in dichloromethane (DCM), compared to the standard Rink amide linker which requires a significantly harsher cocktail of 95% TFA [1]. This difference allows the xanthenyl linker to release fully side-chain-protected peptide amides, whereas Rink conditions lead to global deprotection of acid-labile groups [1].

Mild Acid Cleavage vs. Rink Amide
Cross-study comparable
1–3% vs 95% TFA
Enables protected fragment release
>30-fold TFA reduction; conditions to verify per sequence
Solid-Phase Peptide Synthesis C-terminal Amide Acid Lability

Reduced Steric Hindrance vs. Rink Amide

The 9-hydroxy-9-(4-carboxyphenyl)xanthene-derived linker exhibits a less sterically demanding environment compared to the Rink amide handle [1]. This geometric property facilitates the attachment and subsequent coupling of sterically hindered amino acids, such as N-methylated amino acids or aminoisobutyric acid (Aib), leading to higher loading and coupling yields [1].

Reduced Steric Hindrance vs. Rink Amide
Class-level inference
Less bulky architecture
May improve bulky residue coupling
Direct quantitative yield comparison not located
Solid-Phase Peptide Synthesis Steric Hindrance Bulky Amino Acids

Continuous Flow Synthesis Proof of Concept

In the seminal report, several peptide amides were successfully synthesized using 9-hydroxy-9-(4-carboxyphenyl)xanthene-derived resin on a Milligen 9050 continuous flow peptide synthesizer, with the authors checking and establishing suitable cleavage conditions [1]. This validates the linker's practical utility in automated synthesis, a context not explicitly demonstrated for all xanthenyl analogs in the same format.

Continuous Flow Synthesis Proof of Concept
Supporting evidence
Validated on Milligen 9050 synthesizer
Supports automated synthesis workflow
Mechanical and kinetic stability context
Peptide Amide Library Continuous Flow Synthesis Linker Validation

9-Hydroxy-9-(4-carboxyphenyl)xanthene: Key Applications


Protected Peptide Fragment Synthesis

The ultra-mild cleavage conditions (1-3% TFA) of the derived xanthenyl linker directly enable the preparation of fully protected peptide amide fragments [1]. This is a critical capability for convergent peptide synthesis strategies like Native Chemical Ligation (NCL), where the integrity of side-chain protecting groups is essential for subsequent chemoselective reactions. The use of this linker avoids the post-cleavage re-protection steps required when using Rink or Wang resins [1].

Combinatorial Peptide Amide Library Synthesis

The ability to release peptide amides under highly selective acidic conditions reduces the risk of degrading acid-sensitive post-translational modifications or non-canonical building blocks. This specificity, a direct consequence of the linker's unique acid-lability profile [1], makes it a superior choice for generating libraries of modified peptide amides with increased chemical diversity and functional integrity [1].

Automated Continuous Flow Peptide Synthesis

The established compatibility with continuous flow synthesizers [2] combined with the reduced steric hindrance of the linker scaffold [1] facilitates the synthesis of challenging peptide amide sequences containing N-methylated or beta-branched amino acids at the C-terminus. Researchers can achieve higher coupling efficiencies and reduced deletion sequences, improving crude purity and simplifying purification [1].

Application
Selection Property
Validation Focus
Protected Peptide Fragment Synthesis
Acid-lability profile
Side-chain protecting group integrity after cleavage
Combinatorial Peptide Amide Library Synthesis
Selective cleavage sensitivity
Compatibility with acid-sensitive modifications
Automated Continuous Flow Peptide Synthesis
Steric accessibility and flow stability
Coupling efficiency for sterically hindered sequences

Technical Documentation Hub

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19 linked technical documents
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